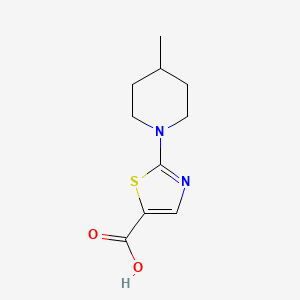

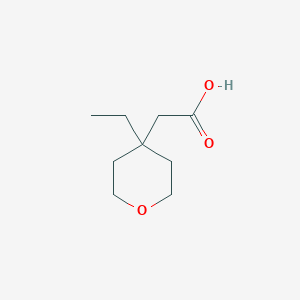

![molecular formula C18H16N4O7 B2824665 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891116-91-9](/img/structure/B2824665.png)

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as TFPB, is a chemical compound that has been studied for its potential use in scientific research. TFPB belongs to the family of oxadiazole derivatives, which have been found to have various biological activities.

Scientific Research Applications

Chemical Reactions and Properties

- Acyl Nitroso Species Formation: Research has shown that acyl nitroso compounds can be generated in solution and studied using time-resolved infrared spectroscopy. These compounds participate in reactions with amines and cyclohexadiene, indicating a potential for further chemical applications (Cohen et al., 2003).

- 1,2,4-Oxadiazoline Formation: The reaction of Δ2-oxazolin-5-ones with nitrosobenzene at room temperature yields Δ4-1,2,4-oxadiazolines, showcasing regiospecific 1,3-dipolar cycloaddition reactions. This process highlights the utility of these compounds in synthetic organic chemistry (Rodriguez et al., 1983).

Pharmaceutical and Biological Applications

- Anticancer Activity: Compounds structurally related to 4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).

- Antimicrobial and Antitubercular Activity: Some derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, demonstrating significant potential in combating microbial infections (Datta et al., 2003).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Oxadiazole derivatives have been investigated for their efficacy in preventing mild steel corrosion in acidic environments, indicating their utility in industrial applications as corrosion inhibitors (Kalia et al., 2020).

Antioxidative Potential

- Antioxidative Properties: Novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides have been synthesized and evaluated for their antioxidative capacity, showing promise as antioxidants with potential health benefits (Cindrić et al., 2019).

Central Nervous System (CNS) Depressant Activity

- CNS Depressant Activity: Research into substituted diphenyl-1,3,4-oxadiazole derivatives has revealed significant CNS depressant activities, suggesting potential applications in treating CNS disorders (Singh et al., 2012).

properties

IUPAC Name |

4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O7/c1-26-13-8-11(9-14(27-2)15(13)28-3)17-20-21-18(29-17)19-16(23)10-4-6-12(7-5-10)22(24)25/h4-9H,1-3H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZRCQPBTVIJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

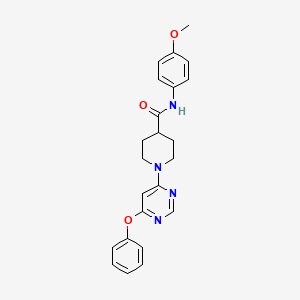

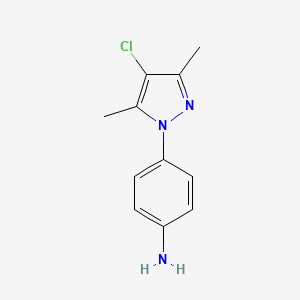

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)

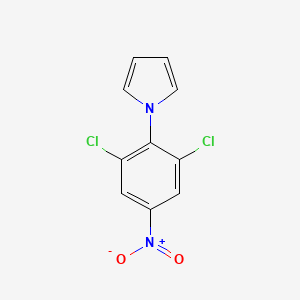

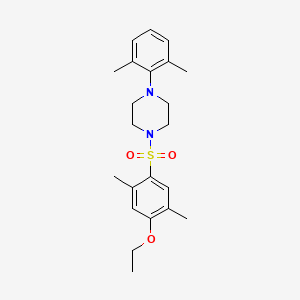

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

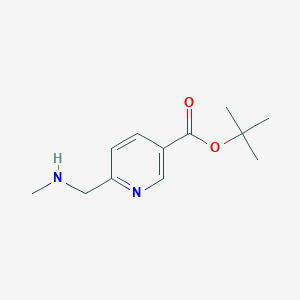

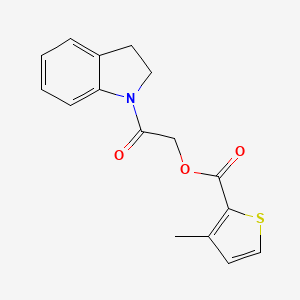

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)